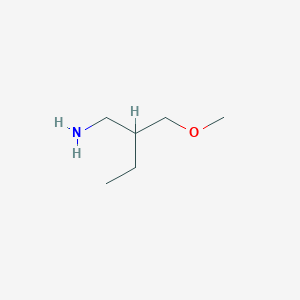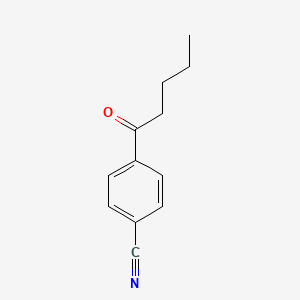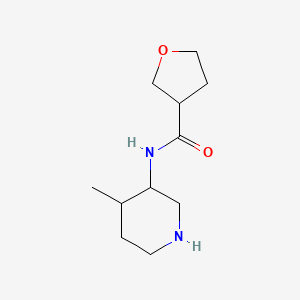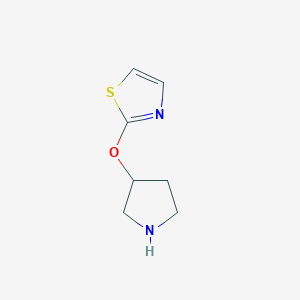
1H-Pyrrol-2-amine, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrol-2-amine, 5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom The presence of the amino group at the second position and a methyl group at the fifth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2-amine, 5-methyl- can be synthesized through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water.
Cyclocondensation Reactions: Cyclocondensation of ethyl glyoxylate with amines in the presence of palladium (II) trifluoroacetate as a catalyst can produce pyrroles.
Isocyanide-based Reactions: One-pot three-component reactions involving alkyl isocyanides, dibenzoylacetylene, and hexachloroacetone can yield highly substituted pyrroles.
Industrial Production Methods: Industrial production of 1H-Pyrrol-2-amine, 5-methyl- typically involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1H-Pyrrol-2-amine, 5-methyl- undergoes various chemical reactions:
Reduction: Reduction reactions can convert it into pyrrolidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Major Products:
- Oxidation products include pyrrole oxides.
- Reduction products include pyrrolidines.
- Substitution products include N-alkylpyrroles and N-sulfonylpyrroles.
Scientific Research Applications
1H-Pyrrol-2-amine, 5-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrol-2-amine, 5-methyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
1H-Pyrrol-2-amine, 5-methyl- can be compared with other pyrrole derivatives:
1H-Pyrrol-2-amine: Lacks the methyl group at the fifth position, resulting in different reactivity and biological activity.
1H-Pyrrol-2-amine, 3-methyl-: The methyl group at the third position alters the compound’s electronic properties and reactivity.
1H-Pyrrol-2-amine, 4-methyl-: Similar to the 5-methyl derivative but with different steric and electronic effects.
Uniqueness: The presence of the methyl group at the fifth position in 1H-Pyrrol-2-amine, 5-methyl- provides unique steric and electronic properties, making it distinct from other pyrrole derivatives .
Properties
IUPAC Name |
5-methyl-1H-pyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-2-3-5(6)7-4/h2-3,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHBBRXNJWHZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


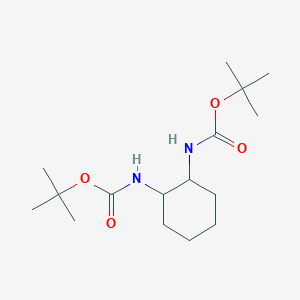

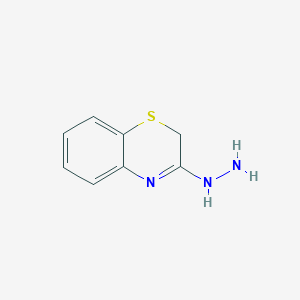
![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)
![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)

